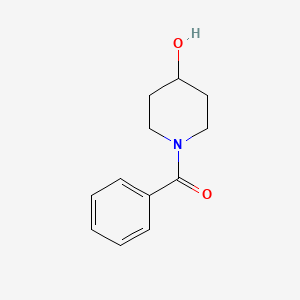

N-benzoyl-4-hydroxypiperidine

Descripción

Significance of the Benzoylpiperidine Motif in Chemical Sciences

The benzoylpiperidine motif is recognized as a "privileged structure" in medicinal chemistry. mdpi.comnih.govrawdatalibrary.net This designation is due to its frequent appearance in a wide array of bioactive molecules that exhibit therapeutic and diagnostic properties. mdpi.comnih.govrawdatalibrary.net The metabolic stability of the benzoylpiperidine fragment contributes to its utility in drug design. nih.govrawdatalibrary.net

This structural motif is a key component in the development of various therapeutic agents, including those with neuroprotective, anticancer, and cardioprotective effects. mdpi.comnih.gov In fact, a significant portion of research on benzoylpiperidine-based molecules focuses on their neuroprotective potential. mdpi.com The versatility of the benzoylpiperidine framework allows for the synthesis of diverse compounds with a broad spectrum of biological activities. mdpi.comnih.gov

Historical Context of Piperidine (B6355638) Scaffolds in Organic Synthesis

The piperidine ring is a fundamental six-membered nitrogen-containing heterocycle that is ubiquitous in natural products and pharmaceuticals. nih.govijnrd.orgresearchgate.net The synthesis of piperidine and its derivatives has been a long-standing area of interest in organic chemistry. nih.gov

Historically, methods for constructing the piperidine ring have included hydrogenation of pyridine (B92270) precursors, a technique that has been in use since the 19th century. nih.gov Over the decades, a variety of synthetic strategies have been developed to create substituted piperidines, reflecting the importance of this scaffold in medicinal chemistry. nih.govresearchgate.net The development of efficient and cost-effective methods for synthesizing these compounds remains an important goal in modern organic chemistry. nih.gov

Contemporary Research Landscape of N-Benzoyl-4-hydroxypiperidine

In the contemporary research landscape, this compound continues to be a significant building block in organic synthesis. For instance, it is utilized as a starting material in the multi-step synthesis of other complex molecules. nuph.edu.uanuph.edu.ua One notable application involves its conversion to N-benzoyl-4-(trifluoromethoxy)piperidine. nuph.edu.uanuph.edu.ua

The compound and its derivatives are also subjects of interest in medicinal chemistry research. For example, derivatives of 1-benzyl-4-hydroxypiperidine (B29503) have been synthesized and evaluated for their potential as histamine (B1213489) H3 receptor antagonists. nih.gov Furthermore, other derivatives are being explored for their role as inhibitors of specific enzymes. smolecule.com The adaptability of the this compound scaffold allows for the creation of a variety of derivatives with potential applications in different areas of chemical and pharmaceutical research. nih.govsmolecule.com

Physicochemical Properties and Spectroscopic Analysis

This compound is a solid at room temperature. sigmaaldrich.com Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO₂ |

| Molecular Weight | 205.26 g/mol |

| Appearance | Solid |

| CAS Number | 80213-01-0 epa.govfluorochem.co.uk |

Spectroscopic methods are essential for the structural elucidation of this compound and its derivatives. Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy are routinely used to confirm the structure of synthesized compounds. nuph.edu.uanuph.edu.uamdpi.com

Synthesis and Derivatization

A common method for the synthesis of this compound involves the acylation of 4-hydroxypiperidine (B117109) with benzoyl chloride. nuph.edu.uanuph.edu.ua This reaction provides a straightforward route to the target compound.

This compound serves as a versatile intermediate for further chemical modifications. For example, it can be transformed into N-benzoyl-4-(trifluoromethoxy)piperidine through a two-stage process. nuph.edu.uanuph.edu.ua This involves the formation of a corresponding S-methyl xanthate followed by desulfurization and fluorination. nuph.edu.uanuph.edu.ua The N-benzoyl group can also be reduced to a benzyl (B1604629) group. nuph.edu.uanuph.edu.ua

Applications in Chemical Research

This compound is primarily utilized as a building block in the synthesis of more complex molecules. Its functional groups—the secondary alcohol and the tertiary amide—provide reactive sites for various chemical transformations.

One area of application is in the preparation of fluorinated piperidine derivatives, which are valuable building blocks in medicinal chemistry. nuph.edu.uanuph.edu.ua The synthesis of 4-(trifluoromethoxy)piperidine (B1430414) and 4-(trifluoromethoxymethyl)piperidine can start from 4-hydroxypiperidine, with N-benzoylation being a key step in the synthetic sequence. nuph.edu.uanuph.edu.ua

The related compound, 1-benzyl-4-hydroxypiperidine, which can be conceptually derived from this compound by reduction of the carbonyl group, is also a significant intermediate. It is used in the synthesis of various pharmaceutical ingredients, particularly those targeting neurological and psychiatric conditions. innospk.com Derivatives of 1-benzyl-4-hydroxypiperidine have also been investigated as non-imidazole histamine H3 receptor antagonists. nih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(4-hydroxypiperidin-1-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-11-6-8-13(9-7-11)12(15)10-4-2-1-3-5-10/h1-5,11,14H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNPWISXEGFAHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432191 | |

| Record name | N-benzoyl-4-hydroxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80213-01-0 | |

| Record name | N-benzoyl-4-hydroxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Benzoyl 4 Hydroxypiperidine and Derivatives

Direct Synthesis Approaches to N-Benzoyl-4-hydroxypiperidine

The most common and direct methods to prepare the parent compound involve creating the N-benzoyl bond on a pre-existing 4-hydroxypiperidine (B117109) ring.

The acylation of 4-hydroxypiperidine with benzoyl chloride is a primary and efficient strategy for the synthesis of this compound. nuph.edu.ua This reaction, typically a Schotten-Baumann type acylation, involves the nucleophilic attack of the secondary amine of 4-hydroxypiperidine on the electrophilic carbonyl carbon of benzoyl chloride. The reaction is generally performed in the presence of a base to neutralize the hydrochloric acid byproduct.

This method serves as the initial step in multi-stage syntheses, for example, in the preparation of 4-(trifluoromethoxy)piperidine (B1430414), where this compound is a key intermediate. nuph.edu.ua The robustness of this acylation makes it suitable for producing multigram quantities of the product. dntb.gov.ua

Table 1: Representative Acylation Reaction for this compound Synthesis

| Starting Material | Reagent | Key Transformation | Application of Product | Reference |

|---|

An alternative to direct acylation of 4-hydroxypiperidine is the derivatization of a precursor that is later converted to the target molecule. One such strategy involves the hydroxylation of N-benzoylpiperidine. For instance, enzymatic hydroxylation can be employed. The hydroxylation of N-benzyloxycarbonyl piperidine (B6355638) using Beauveria sulfurescens (ATCC 7159) has been shown to yield N-benzyloxycarbonyl 4-hydroxypiperidine, demonstrating the feasibility of introducing a hydroxyl group at the C-4 position of a pre-acylated piperidine ring. google.com While this specific example uses a benzyloxycarbonyl group, similar enzymatic or chemical hydroxylation principles can be applied to N-benzoylpiperidine.

Another approach involves starting with a different piperidine derivative. For example, N-benzyl-4-piperidone can be converted to N-benzyl-4-hydroxypiperidine through reduction, which can then undergo further transformations. epo.org

Advanced Synthetic Strategies for Substituted N-Benzoyl-4-hydroxypiperidines

The synthesis of more complex, substituted derivatives often requires advanced strategies that can control stereochemistry or build the heterocyclic core from acyclic precursors.

Creating specific stereoisomers of substituted N-benzoyl-4-hydroxypiperidines is crucial for pharmaceutical applications. researchgate.net Biocatalytic ketone reduction is a powerful method for achieving high stereoselectivity. For example, the reduction of N-protected 3-substituted-4-oxopiperidines using carbonyl reductases can produce the four possible stereoisomers of 3-substituted-4-hydroxypiperidines with excellent enantiomeric excess (>99% ee). researchgate.net Although the study cited uses a tert-butoxycarbonyl (Boc) protecting group, the principle is directly applicable to N-benzoyl analogues.

Chemical methods also provide excellent stereocontrol. The reduction of N-Cbz-protected ketones with bulky reducing agents like L-Selectride can proceed according to the Felkin-Anh model to yield syn-amino alcohols with high diastereoselectivity. beilstein-journals.org Gold-catalyzed cyclization of N-homopropargyl amides followed by chemoselective reduction offers a modular and highly diastereoselective route to substituted piperidin-4-ols. nih.gov These methods highlight that the choice of protecting group, catalyst, and reagents is key to controlling the stereochemical outcome.

Intramolecular cyclization builds the piperidine ring from a single acyclic molecule, offering a powerful way to construct complex, substituted piperidines. nih.gov These reactions involve forming either a new C-N or C-C bond to close the ring. nih.gov Various methods, including radical-mediated cyclizations, reductive amination cascades, and metal-catalyzed reactions, have been developed. nih.gov

For example, a stereocontrolled synthesis of the indole (B1671886) alkaloid (±)-melokhanine E, which features a complex piperidine core, was achieved using a key intramolecular formal [3+2] cycloaddition. nih.govchemrxiv.org This strategy involved coupling two cyclopropane-containing fragments, one of which was a fused cyclopropane-piperidine precursor derived from delta-valerolactam, to rapidly construct the pentacyclic core with high stereoselectivity. nih.govchemrxiv.org Such approaches demonstrate how intricate piperidine structures can be assembled through carefully designed intramolecular pathways.

Protective Group Strategies Employing the N-Benzoyl Moiety

The N-benzoyl group is frequently used as a protecting group for the piperidine nitrogen due to its stability under various reaction conditions and its influence on the reactivity and properties of the molecule.

The benzoyl group is robust and compatible with subsequent chemical transformations on other parts of the molecule. For instance, after the acylation of 4-hydroxypiperidine, the hydroxyl group can be acylated with propionyl chloride before the N-protecting group is removed. nih.gov The N-benzoyl group is stable under conditions used for Fmoc-group deprotection in solid-phase synthesis, making it compatible with the synthesis of complex molecules like PNA-DNA chimeras. elsevierpure.com

Furthermore, the use of an N-benzyl or related protecting group can be advantageous for the isolation and purification of intermediates, as the resulting protected piperidine derivatives often crystallize more readily than those with other protecting groups like Boc. google.com The removal of the N-benzoyl group can be achieved under specific conditions, such as reduction to a benzyl (B1604629) group followed by cleavage with 1-chloroethyl chloroformate, or through other deprotection protocols, restoring the secondary amine for further functionalization. nuph.edu.ua

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 4-Hydroxypiperidine |

| Benzoyl chloride |

| 4-(trifluoromethoxy)piperidine |

| N-benzoylpiperidine |

| N-benzyloxycarbonyl piperidine |

| N-benzyloxycarbonyl 4-hydroxypiperidine |

| N-benzyl-4-piperidone |

| N-benzyl-4-hydroxypiperidine |

| 3-substituted-4-hydroxypiperidines |

| N-protected 3-substituted-4-oxopiperidines |

| (±)-melokhanine E |

| delta-valerolactam |

| 1-chloroethyl chloroformate |

| tert-butoxycarbonyl (Boc) |

Reactivity and Transformation Studies of N Benzoyl 4 Hydroxypiperidine

Functional Group Interconversions at the Hydroxyl Position

The hydroxyl group at the 4-position of N-benzoyl-4-hydroxypiperidine is a key site for synthetic modifications. It can undergo a variety of reactions to alter the oxygen atom or to introduce new functional moieties, including fluorinated groups.

Reactions for Oxygen Atom Modification

The oxygen atom of the hydroxyl group can be readily modified through several common organic transformations. These include etherification, where the hydroxyl group is converted to an ether, and acylation to form esters. For instance, the hydroxyl group can be tosylated using p-toluenesulfonyl chloride. google.com This reaction converts the hydroxyl group into a good leaving group, facilitating subsequent nucleophilic substitution reactions.

The following table summarizes some common reactions for modifying the oxygen atom of this compound:

| Reaction Type | Reagents and Conditions | Product Type |

| Tosylation | p-Toluenesulfonyl chloride, 1,4-diazabicyclo[2.2.2]octane, MTBE | N-Benzoyl-4-(tosyloxy)piperidine |

| Etherification | Sodium hydride, 15-crown-5 (B104581) ether, appropriate alkyl or aryl halide, toluene | N-Benzoyl-4-(alkoxy/aryloxy)piperidine |

| Mitsunobu Reaction | Diethyl azodicarboxylate, triphenylphosphine, appropriate alcohol | N-Benzoyl-4-(alkoxy)piperidine |

This table is generated based on common organic transformations and may not represent all possible reactions.

Introduction of Fluorinated Moieties

The introduction of fluorine into molecules can significantly alter their biological properties. In the context of this compound, fluorinated moieties can be introduced at the 4-position. One reported method involves a two-step transformation of this compound to N-benzoyl-4-(trifluoromethoxy)piperidine. grafiati.com While the specific reagents for this transformation are not detailed in the provided search results, it highlights the possibility of introducing complex fluorinated groups.

Another general strategy for accessing fluorinated piperidines involves the dearomatization/hydrogenation of fluoropyridines using rhodium(I) or palladium catalysts. mdpi.com This method can produce all-cis-(multi)fluorinated piperidines, with the axial position for fluorine atoms being prevalent in many cases. mdpi.com

The following table outlines a potential pathway for introducing a trifluoromethoxy group:

| Starting Material | Reaction Steps | Product |

| This compound | Two-stage transformation | N-Benzoyl-4-(trifluoromethoxy)piperidine |

This table is based on a literature citation and the specific reaction conditions are not provided in the search results. grafiati.com

Reactions Involving the Piperidine (B6355638) Nitrogen

The nitrogen atom of the piperidine ring, protected by a benzoyl group, is another key site for chemical manipulation. The benzoyl group can be removed (deprotected) to allow for further functionalization at the nitrogen.

N-Substituent Manipulations and Deprotection

Common deprotection strategies include acidic or basic hydrolysis. For example, treatment with strong acid can cleave the amide bond of the N-benzoyl group. Following deprotection, the free secondary amine can be reacted with various electrophiles to introduce new N-substituents. For instance, reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) can be used to install a new N-alkyl or N-benzyl group. nih.gov

The table below summarizes some reactions involving the piperidine nitrogen:

| Reaction Type | Reagents and Conditions | Product Type |

| N-Benzoyl Deprotection (Acidic) | Strong acid (e.g., HCl) | 4-Hydroxypiperidine (B117109) salt |

| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, Sodium triacetoxyborohydrate | N-Alkyl/N-Arylmethyl-4-hydroxypiperidine |

This table illustrates general methods for N-substituent manipulation.

Stereochemical Control and Diastereoselectivity in Chemical Transformations

The stereochemistry of the piperidine ring, particularly the presence of the hydroxyl group at the C-4 position, can significantly influence the stereochemical outcome of subsequent reactions. This phenomenon, known as diastereoselectivity, is crucial for the synthesis of specific stereoisomers of complex molecules.

In nucleophilic substitution reactions on piperidine derivatives, the incoming nucleophile often attacks from the pseudoaxial side, leading to the formation of the trans-substituted product. ru.nl This preference is attributed to the lower energy of the transition state leading to the pseudoaxial product. ru.nl The stereochemical course of reactions can also be influenced by the choice of catalyst. For example, asymmetric hydrogenation of related piperidinone systems using different chiral rhodium or ruthenium catalysts can lead to different diastereomers. mdpi.comuzh.ch The interaction between the substrate and the chiral ligand plays a significant role in determining the enantioselectivity of the reaction. mdpi.com

Furthermore, intramolecular reactions can exhibit high levels of stereocontrol. For instance, the intramolecular Mannich reaction has been used to control the stereochemistry of piperidines, which is then retained in subsequent transformations. mdpi.com Similarly, intramolecular Alder-ene reactions catalyzed by nickel complexes have been shown to produce piperidine derivatives with high diastereo- and enantioselectivities. mdpi.com

The following table provides examples of stereoselective reactions in piperidine synthesis:

| Reaction Type | Catalyst/Reagent | Stereochemical Outcome |

| Asymmetric Hydrogenation | Rhodium(I) complex with P-chiral bisphosphorus ligand | Enantioselective formation of piperidines |

| Asymmetric Hydrogenation | [Ru{(+)-(R)-binap}Cl(cym)]Cl | Predominantly (3S)-configured product |

| Asymmetric Hydrogenation | [Ru{(-)-(S)-binap}Cl(cym)]Cl | Predominantly (3R)-configured product |

| Intramolecular Alder-ene Reaction | Nickel catalyst | High diastereo- and enantioselectivities |

| Nucleophilic Substitution | Silyl enolates with Sc(OTf)3 | High cis- or trans-selectivity depending on substrate |

This table highlights the influence of catalysts and reagents on the stereochemical outcome of reactions involving piperidine derivatives. mdpi.comuzh.chacs.org

Applications in Medicinal Chemistry and Drug Discovery

N-Benzoyl-4-hydroxypiperidine as a Key Synthetic Intermediate

This compound is a pivotal intermediate in the creation of complex pharmaceutical molecules. innospk.com Its pre-formed ring system, complete with hydroxyl and benzoyl functionalities, provides a robust starting point for the elaboration of more intricate chemical entities.

Building Block for Active Pharmaceutical Ingredients (APIs)

The compound serves as a fundamental building block in the synthesis of a variety of Active Pharmaceutical Ingredients (APIs). innospk.com Medicinal chemists utilize this compound to construct the core structure of drugs targeting a range of conditions, including neurological and psychiatric disorders. innospk.com Its piperidine (B6355638) ring is a common feature in many centrally active agents, and the benzoyl group can be modified or retained to influence the pharmacological profile of the final API. For instance, it is a precursor in the synthesis of certain analgesics. The synthesis of various piperidine-based drugs, which have applications in treating conditions like neurological disorders and pain, often involves intermediates like N-Boc-4-hydroxypiperidine, a closely related compound. google.com A key step in some synthetic routes is the acylation of 4-hydroxypiperidine (B117109) with benzoyl chloride to produce this compound. nuph.edu.ua

Scaffold for Pharmacologically Active Compounds

The this compound structure acts as a scaffold, a foundational chemical framework upon which other chemical groups can be added or modified to create a library of pharmacologically active compounds. researchgate.net This approach is central to modern drug discovery, allowing for the systematic exploration of chemical space around a core structure to optimize therapeutic properties. The hydroxyl group at the 4-position and the nitrogen of the piperidine ring are key points for derivatization, enabling the synthesis of a wide array of molecules with diverse biological activities. The benzoylpiperidine fragment itself is considered a privileged structure in drug design due to its synthetic accessibility and the flexibility it offers for functionalization.

Structure-Activity Relationship (SAR) Studies of Benzoylpiperidine Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity. The benzoylpiperidine moiety is frequently the subject of such studies to elucidate the key features required for potent and selective interaction with biological targets.

Importance of the Benzoylpiperidine Fragment as a Privileged Structure

The benzoylpiperidine fragment is recognized as a "privileged structure" in medicinal chemistry. mdpi.comrawdatalibrary.netnih.gov This term refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, making it a fertile ground for the discovery of new drugs. mdpi.comrawdatalibrary.netnih.gov Its metabolic stability and its role as a potential bioisostere for the piperazine (B1678402) ring further enhance its utility in drug design. mdpi.comnih.gov The presence of this fragment in a wide range of bioactive molecules, including anticancer, antipsychotic, and neuroprotective agents, underscores its significance. mdpi.comnih.gov

Ligand-Target Interactions and Molecular Binding Modes

Understanding how benzoylpiperidine derivatives interact with their biological targets at a molecular level is key to designing more effective drugs. The benzoyl group can participate in various non-covalent interactions, such as hydrophobic interactions and hydrogen bonding, which are critical for binding to enzymes and receptors. For example, in the context of monoacylglycerol lipase (B570770) (MAGL) inhibitors, the benzoyl portion of the molecule can be situated in a wide lipophilic channel of the enzyme. nih.gov Molecular docking and dynamics simulations are often employed to model these interactions and predict the binding modes of new derivatives. researchgate.netrsc.org These computational studies help to rationalize the observed biological activities and guide the design of new compounds with improved affinity and selectivity. For instance, studies on N-(ureidoalkyl)-benzyl-piperidines identified this scaffold as an essential pharmacophore for selective CCR3 antagonists. nih.gov

Development of Therapeutic Agents Utilizing the N-Benzoylpiperidine Core

The N-benzoylpiperidine core has been successfully incorporated into a variety of therapeutic agents. This framework's adaptability has allowed for the development of drugs targeting a diverse array of diseases.

Research has led to the synthesis of numerous benzoylpiperidine derivatives with a broad spectrum of therapeutic effects. mdpi.com For example, derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) for the potential treatment of Alzheimer's disease. nih.gov In one study, a series of N-benzyl-piperidine-aryl-acylhydrazones were synthesized as multi-target agents for Alzheimer's, showing promising AChE inhibitory activity. unibo.it Other research has focused on developing benzoylpiperidine-based tankyrase inhibitors, which have shown potential as orally active antagonists of the Wnt signaling pathway. mdpi.com

Below is an interactive data table summarizing some of the therapeutic targets and associated activities of compounds containing the benzoylpiperidine scaffold.

| Therapeutic Target | Compound Series/Example | Observed Activity/Potential Application |

| Acetylcholinesterase (AChE) | N-benzyl-piperidine-aryl-acylhydrazones | Inhibition of AChE, potential for Alzheimer's disease treatment. unibo.it |

| Monoacylglycerol Lipase (MAGL) | Diaryl-sulfide benzoylpiperidine-based inhibitors | Potent inhibition of MAGL, with potential applications in cancer therapy. nih.gov |

| Tankyrase (TNKS) | Benzoylpiperidine-based TNKS inhibitors | Orally active antagonists of the Wnt pathway. mdpi.com |

| 5-HT2A Receptors | Various benzoylpiperidine derivatives | Potent and selective ligands for serotonin (B10506) receptors. mdpi.comnih.gov |

| CC Chemokine Receptor 3 (CCR3) | N-(ureidoalkyl)-benzyl-piperidines | Selective antagonists for CCR3, with anti-allergic potential. nih.gov |

Inhibitors of Protein-Protein Interactions (e.g., β-catenin/BCL9)

The interaction between β-catenin and B-cell lymphoma 9 (BCL9) is a critical downstream step in the canonical Wnt signaling pathway, which is often hyperactivated in various cancers. Disrupting this protein-protein interaction (PPI) has emerged as a promising strategy for cancer therapy. The this compound framework has been instrumental in designing small-molecule inhibitors to target this interface.

Researchers have developed compounds based on a 1-benzoyl-4-phenoxypiperidine scaffold to effectively disrupt the β-catenin/BCL9 PPI. nih.gov One such compound, ZL3138, demonstrated a binding affinity (Ki) of 0.96 μM in competitive inhibition assays. nih.gov This molecule and its analogues were shown to directly bind to β-catenin, leading to the suppression of Wnt/β-catenin signaling and inhibiting the growth of Wnt-dependent cancer cells. nih.gov The design strategy often involves creating a scaffold that mimics the critical binding elements of the PPI interface. nih.gov For instance, inhibitors with a 1,4-dibenzoylpiperazine (B181169) scaffold have also been developed to successfully target the β-catenin/BCL9 interaction. nih.gov

Further studies have led to the discovery of other potent inhibitors, such as ZW4864, which is an orally active and selective β-catenin/BCL9 PPI inhibitor with a Ki value of 0.76 μM. medchemexpress.com ZW4864 has been shown to suppress the transcription of β-catenin target genes and trigger apoptosis in cancer cells with overactive β-catenin signaling. medchemexpress.com These findings underscore the value of the benzoyl-piperidine/piperazine core in developing targeted cancer therapeutics. nih.govnih.govmedchemexpress.com

| Compound Type | Target | Activity | Selectivity | Reference |

| 1-Benzoyl-4-phenoxypiperidine (ZL3138) | β-catenin/BCL9 PPI | Ki = 0.96 μM | Good selectivity over β-catenin/E-cadherin PPI | nih.gov |

| 1,4-Dibenzoylpiperazine (Compound 11) | β-catenin/BCL9 PPI | Ki = 5.2 μM | 98-fold selectivity over β-catenin/cadherin PPI | nih.gov |

| Piperidine Derivative (ZW4864) | β-catenin/BCL9 PPI | Ki = 0.76 μM, IC50 = 0.87 μM | Selective for β-catenin/BCL9 over β-catenin/E-cadherin PPI | medchemexpress.com |

Modulators of Receptor Systems (e.g., Serotoninergic, Dopaminergic Receptors)

The piperidine ring is a prevalent feature in many centrally active agents, and the this compound structure serves as a valuable template for developing modulators of key neurotransmitter systems.

Dopaminergic Receptors: Derivatives of 4-hydroxypiperidine have been explored as antagonists for the dopamine (B1211576) D4 receptor (D4R), which is implicated in various CNS disorders. nih.gov In one study, a series of 3- and 4-benzyloxypiperidine compounds were synthesized, starting from tert-butyl 4-hydroxypiperidine-1-carboxylate. nih.govresearchgate.net These efforts led to the identification of potent and selective D4R antagonists. nih.gov The structural overlap between the pharmacophores for the D4 receptor and the sigma 1 (σ1) receptor has also prompted research into 4-hydroxypiperidine compounds as σ1 modulators, which are relevant for treating pain and neurodegenerative diseases. chemrxiv.org

Serotoninergic Receptors: The serotonin (5-HT) system is another critical target for therapeutic intervention in neuropsychiatric disorders. google.com The 5-HT6 receptor, in particular, is a target for treating cognitive deficits and obesity. google.com While direct studies on this compound are limited, related structures are known to influence serotonergic activity. For example, derivatives of N-Carbethoxy-4-piperidone, a closely related piperidine compound, are used as precursors for synthesizing molecules with potential serotonergic activity. Furthermore, histamine (B1213489) H3 receptor antagonists, which can be derived from 4-hydroxypiperidine scaffolds, are known to modulate the release of serotonin in the brain, indicating an indirect link between this chemical framework and the serotoninergic system. nih.govnih.gov

Applications in Analgesic and Anti-inflammatory Agent Development

The 4-hydroxypiperidine core is a well-established scaffold in the development of analgesic and anti-inflammatory drugs. The N-benzoyl modification can further enhance the interaction of these molecules with their biological targets.

Research has shown that derivatives of 4-hydroxypiperidine exhibit significant analgesic properties. For instance, 1-Benzyl-4-cyano-4-hydroxypiperidine hydrochloride is a key intermediate in the synthesis of novel analgesic and anti-inflammatory agents. netascientific.com The development of new analgesics often involves modifying the piperidine structure to achieve desired properties like rapid metabolism and reduced side effects.

In the context of anti-inflammatory activity, derivatives of 4-hydroxypiperidine have been evaluated in preclinical models, such as the carrageenan-induced paw edema model in mice. The N-acylhydrazone moiety, which is structurally related to the N-benzoyl group, is a well-known pharmacophore in compounds with potent analgesic and anti-inflammatory activities. researchgate.net A compound featuring a benzoyl group, RS-37619, demonstrated highly potent analgesic activity in inflammation-based pain models and was also effective in models of acute and chronic inflammation. nih.gov These findings highlight the potential of the N-benzoyl-piperidine framework in creating new non-steroidal anti-inflammatory drugs (NSAIDs).

| Compound/Derivative Class | Therapeutic Application | Key Findings | Reference |

| 4-Hydroxypiperidine Derivatives | Analgesics | Exhibit significant analgesic activity. | |

| 1-Benzyl-4-cyano-4-hydroxypiperidine | Intermediate | Used to synthesize analgesic and anti-inflammatory drugs. | netascientific.com |

| RS-37619 (contains benzoyl group) | Analgesic/Anti-inflammatory | Potent activity in inflammation and pain models. | nih.gov |

| 4-Hydroxypiperidine Derivatives | Anti-inflammatory | Evaluated in carrageenin-induced paw edema models. |

Broader Biological Activities Derived from Piperidine Frameworks

The versatility of the piperidine scaffold, as seen in this compound, extends to a wide range of other biological activities, making it a privileged structure in medicinal chemistry. researchgate.net

Piperidine derivatives have been investigated for numerous therapeutic purposes, including:

Antiviral Activity: The piperidine framework is found in compounds being researched for activity against various viruses, including influenza. mdpi.commdpi.com

Antifungal and Antibacterial Activity: N-aryl sulphonyl and benzoyl derivatives of substituted piperidin-4-ones have shown promising in-vitro antifungal activity against strains like Candida albicans and Aspergillus niger. researchgate.net The piperidine ring is a component of many antibacterial agents. researchgate.net

Anticancer and Antitumor Activity: Beyond the β-catenin/BCL9 inhibitors, various other piperidine derivatives have been explored for their potential as anticancer and antitumor agents. researchgate.net

Histamine Receptor Modulation: Derivatives of 4-hydroxypiperidine have been synthesized as potent non-imidazole histamine H3 receptor antagonists. nih.govmdpi.com These antagonists can enhance the release of several neurotransmitters, making them potential treatments for various neurological disorders. nih.gov

Enzyme Inhibition: The piperidine structure is a key component in inhibitors for various enzymes. For example, 4-hydroxypiperidine derivatives have been designed as inhibitors of ubiquitin-specific protease 19 (USP19), which is involved in protein quality control and has implications in cancer and other diseases. google.com

The broad spectrum of biological activities associated with the piperidine framework underscores the importance of this compound and its derivatives as starting points for the discovery of new drugs for a multitude of diseases. researchgate.net

Advanced Spectroscopic and Computational Characterization

Spectroscopic Analysis Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the identity and purity of N-benzoyl-4-hydroxypiperidine. Each method offers unique insights into the molecule's structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of this compound, providing precise information about the hydrogen and carbon framework of the molecule. nuph.edu.ua

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. In a study, the ¹H NMR spectrum of a related series of 4-benzyl-4-hydroxypiperidines was analyzed in different solvents (CDCl₃, C₆D₆, and DMSO-d₆) to observe the effect on chemical shifts. niscpr.res.in For this compound, typical proton signals would include those for the benzoyl group's aromatic protons and the piperidine (B6355638) ring protons. ijpbs.comniscpr.res.in

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number and type of carbon atoms in the molecule. nuph.edu.ua The benzoyl group exhibits characteristic signals for the carbonyl carbon and the aromatic carbons. mdpi.com The piperidine ring shows distinct signals for the carbons adjacent to the nitrogen and the hydroxyl-bearing carbon. mdpi.comchemicalbook.com The conformation of the benzyl (B1604629) group in related 4-benzyl-4-hydroxypiperidines has been established through detailed analysis of ¹H and ¹³C NMR data. researchgate.net

¹⁹F NMR Spectroscopy: While not directly applicable to this compound itself, ¹⁹F NMR spectroscopy is crucial for characterizing fluorinated derivatives. For instance, in the synthesis of N-benzoyl-4-(trifluoromethoxy)piperidine from this compound, ¹⁹F NMR is used to confirm the presence and environment of the trifluoromethoxy group. nuph.edu.ua

Table 1: Representative NMR Data for this compound and Related Compounds This table is interactive. Users can sort and filter the data.

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|---|---|---|

| 1-benzyl-4-carboxy-4-hydroxypiperidine hydrochloride | ¹H | DMSO-d₆ | 7.59 | s | 2H, H¹⁰,¹² (aromatic) | mdpi.com |

| 1-benzyl-4-carboxy-4-hydroxypiperidine hydrochloride | ¹H | DMSO-d₆ | 7.36 | s | 3H, H⁹,¹¹,¹³ (aromatic) | mdpi.com |

| 1-benzyl-4-carboxy-4-hydroxypiperidine hydrochloride | ¹H | DMSO-d₆ | 5.39 | br s | 1H, OH | mdpi.com |

| 1-benzyl-4-carboxy-4-hydroxypiperidine hydrochloride | ¹H | DMSO-d₆ | 4.23 | d | 2H, CH₂Ph | mdpi.com |

| 1-benzyl-4-carboxy-4-hydroxypiperidine hydrochloride | ¹H | DMSO-d₆ | 3.14 | d | 2H, H²eq,⁶eq (piperidine) | mdpi.com |

| 1-benzyl-4-carboxy-4-hydroxypiperidine hydrochloride | ¹H | DMSO-d₆ | 3.00 | k | 2H, H²ax,⁶ax (piperidine) | mdpi.com |

| 1-benzyl-4-carboxy-4-hydroxypiperidine hydrochloride | ¹H | DMSO-d₆ | 2.20 | t | 2H, H³eq,⁵eq (piperidine) | mdpi.com |

| 1-benzyl-4-carboxy-4-hydroxypiperidine hydrochloride | ¹H | DMSO-d₆ | 1.74 | d | 2H, H³ax,⁵ax (piperidine) | mdpi.com |

| 1-benzyl-4-carboxy-4-hydroxypiperidine hydrochloride | ¹³C | DMSO-d₆ | 176.23 | - | C=O | mdpi.com |

| 1-benzyl-4-carboxy-4-hydroxypiperidine hydrochloride | ¹³C | DMSO-d₆ | 132.13 | - | C¹⁰,¹² (aromatic) | mdpi.com |

| 1-benzyl-4-carboxy-4-hydroxypiperidine hydrochloride | ¹³C | DMSO-d₆ | 130.05 | - | C⁸ (aromatic) | mdpi.com |

| 1-benzyl-4-carboxy-4-hydroxypiperidine hydrochloride | ¹³C | DMSO-d₆ | 129.22 | - | C⁹,¹¹,¹³ (aromatic) | mdpi.com |

| 1-benzyl-4-carboxy-4-hydroxypiperidine hydrochloride | ¹³C | DMSO-d₆ | 68.85 | - | C-OH | mdpi.com |

| 1-benzyl-4-carboxy-4-hydroxypiperidine hydrochloride | ¹³C | DMSO-d₆ | 59.19 | - | CH₂Ph | mdpi.com |

| 1-benzyl-4-carboxy-4-hydroxypiperidine hydrochloride | ¹³C | DMSO-d₆ | 47.17 | - | C²,⁶ (piperidine) | mdpi.com |

| 1-benzyl-4-carboxy-4-hydroxypiperidine hydrochloride | ¹³C | DMSO-d₆ | 31.15 | - | C³,⁵ (piperidine) | mdpi.com |

Mass Spectrometry and Elemental Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. nuph.edu.uascispace.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the definitive identification of the compound. mdpi.com Elemental analysis further validates the empirical formula by quantifying the percentages of carbon, hydrogen, and nitrogen, ensuring they align with the theoretical values. scispace.comnih.gov

In one study, the molecular weight of derivatives was determined using an Agilent 6550 iFunnel Q-TOF LC/MS mass spectrometer with electrospray ionization. sbq.org.br

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum of this compound displays characteristic absorption bands. A broad band in the region of 3200-3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C=O stretching vibration of the benzoyl group's amide typically appears around 1650 cm⁻¹. smolecule.com The presence of the piperidine ring and the aromatic ring also gives rise to specific C-H and C-N stretching and bending vibrations. ijpbs.com

Table 2: Key Vibrational Spectroscopy Data for this compound and Related Compounds This table is interactive. Users can sort and filter the data.

| Compound | Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|---|

| N-benzyl-4-hydroxypiperidine-4-carboxamide | IR (KBr) | 3340 | N-H stretch | smolecule.com |

| N-benzyl-4-hydroxypiperidine-4-carboxamide | IR (KBr) | 1650 | C=O amide | smolecule.com |

| 1-benzyl-4-carboxy-4-hydroxypiperidine hydrochloride | IR (KBr) | 1741.9 | C=O | mdpi.com |

| 1-benzyl-4-cyano-4-hydroxypiperidine | FT-IR | 3200–3400 | -OH stretch | |

| 1-benzyl-4-cyano-4-hydroxypiperidine | FT-IR | 2200–2250 | C≡N stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. This compound is expected to show absorption maxima corresponding to the π → π* transitions of the aromatic benzoyl group. msu.edu The position of the absorption maximum (λmax) can be influenced by the solvent and the substitution pattern on the aromatic ring. chemicalbook.com While not providing detailed structural information on its own, UV-Vis spectroscopy is a valuable tool for quantitative analysis and for monitoring reactions involving the chromophore. nuph.edu.ua

Chromatographic Methods (HPLC, GC)

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of this compound and for separating it from reaction mixtures and impurities. google.comlookchem.com

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for purity determination. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and water containing an acid modifier like phosphoric acid or formic acid can effectively separate N-benzoyl-4-piperidone, a related compound. sielc.com Similar methods are applicable to this compound for purity analysis and for monitoring the progress of its synthesis. google.com The purity of related compounds has been determined to be higher than 97% by HPLC analysis. sbq.org.br

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. This compound can be analyzed by GC to determine its purity. vwr.com In one study, GC-MS analysis of a plant extract identified N-benzyl-4-hydroxypiperidine as one of the phytoconstituents, demonstrating the utility of this technique. ijpbs.com

Table 3: Chromatographic Methods for the Analysis of this compound and Related Compounds This table is interactive. Users can sort and filter the data.

| Compound | Method | Column | Mobile Phase/Conditions | Detection | Reference |

|---|---|---|---|---|---|

| N-Benzoyl-4-piperidone | HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | MS compatible (with Formic Acid) | sielc.com |

| This compound | HPLC | - | - | - | google.com |

| 1-Benzyl-4-hydroxypiperidine-4-carbonitrile | HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | MS compatible (with Formic Acid) | sielc.com |

| N-benzyl-4-hydroxypiperidine | GC-MS | - | Retention time = 24.15 min | Mass Spectrometry | ijpbs.com |

| 1-Benzyl-4-hydroxypiperidine (B29503) | GC | - | - | Titration analysis | vwr.com |

Computational Chemistry Methodologies for Molecular Understanding

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the molecular properties of this compound. mdpi.com DFT calculations can be used to predict and rationalize experimental data obtained from spectroscopic analyses.

Methods such as the B3LYP hybrid functional combined with a suitable basis set (e.g., 6-31G*) have been successfully used to support the conformational analysis of related 4-benzyl-4-hydroxypiperidines. niscpr.res.in These calculations can provide optimized molecular geometries, vibrational frequencies (for comparison with IR and Raman spectra), and NMR chemical shifts (using the Gauge-Including Atomic Orbital - GIAO method). mdpi.comresearchgate.net Furthermore, computational methods can elucidate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding the molecule's reactivity. mdpi.com The study of molecular structure, vibrational spectra, and NBO analysis of related compounds like 4-hydroxypiperidine (B117109) has been performed using computational methods. chemicalbook.com

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) calculations are a powerful tool for predicting the three-dimensional structure and vibrational properties of molecules. For this compound, geometry optimization is typically performed using the B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p). nih.govnih.govresearchgate.netinpressco.comsphinxsai.com This process determines the most stable conformation of the molecule by finding the minimum energy state. The optimized geometry reveals the precise bond lengths, bond angles, and dihedral angles. Studies on similar piperidine derivatives show that theoretical bond lengths and angles calculated by DFT methods are generally in good agreement with experimental data obtained from X-ray crystallography. nih.govresearchgate.net

Once the geometry is optimized, vibrational analysis can be performed. This involves calculating the harmonic vibrational frequencies, which correspond to the different modes of vibration within the molecule. These calculated frequencies are then compared with experimental data from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy. nih.govresearchgate.netresearchgate.net For instance, the characteristic vibrational bands for the O-H, C=O, and C-N groups in this compound can be assigned based on these calculations. The analysis of piperidine and its derivatives often involves comparing the vibrational spectra of the molecule in its gaseous (isolated) state with its solid-state to understand the effects of intermolecular interactions like hydrogen bonding.

Table 1: Representative Calculated and Experimental Vibrational Frequencies for Key Functional Groups in Piperidine Derivatives (cm⁻¹)

| Functional Group | Vibrational Mode | Calculated Frequency (DFT/B3LYP) | Experimental Frequency (FT-IR) |

|---|---|---|---|

| O-H | Stretching | ~3400-3600 | ~3200-3600 |

| C=O (Amide) | Stretching | ~1650-1680 | ~1630-1680 |

| C-N (Piperidine) | Stretching | ~1200-1300 | ~1200-1300 |

| Aromatic C-H | Stretching | ~3000-3100 | ~3000-3100 |

Note: The values presented are typical ranges for similar compounds and may vary for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Properties

Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the electronic properties of this compound, particularly its electronic absorption characteristics. nih.govnih.gov This method calculates the energies of excited states, which allows for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum. nih.govnih.gov The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These theoretical predictions are then compared with experimental UV-Vis spectra to validate the computational model. nih.gov The analysis of the electronic transitions often involves identifying the molecular orbitals involved, such as transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net

Table 2: Typical TD-DFT Calculated Electronic Transition Data

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | ~250-280 | > 0.1 | HOMO → LUMO (π → π*) |

| S₀ → S₂ | ~220-240 | > 0.05 | HOMO-1 → LUMO |

Note: These are representative values and the actual values for this compound would require specific calculations.

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. For this compound, docking studies can provide insights into its potential interactions with biological targets. unibo.itnih.gov Using software like AutoDock Vina, the molecule is placed into the binding site of a target protein, and various conformations are scored based on their binding energy. nih.gov

The analysis of the docked poses reveals the specific interactions that stabilize the complex, such as:

Hydrogen bonds: The hydroxyl group and the carbonyl oxygen of the benzoyl group are potential hydrogen bond donors and acceptors, respectively. unibo.it

Hydrophobic interactions: The phenyl ring and the piperidine ring can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. mdpi.com

π-π stacking: The aromatic benzoyl group can interact with aromatic residues like tyrosine, phenylalanine, or tryptophan through π-π stacking. nih.gov

Cation-π interactions: The protonated nitrogen of the piperidine ring can form cation-π interactions with aromatic residues. unibo.itnih.gov

These studies are crucial for understanding the structure-activity relationship and for the rational design of more potent analogs. unibo.it

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (HOMO-LUMO) analysis is a key component of understanding the chemical reactivity and electronic properties of a molecule. ajchem-a.comrsc.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. scribd.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.netajchem-a.com

A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. researchgate.net The distribution of the HOMO and LUMO across the molecule can indicate the regions most likely to be involved in electron donation and acceptance during a chemical reaction. For this compound, the HOMO is typically localized on the electron-rich benzoyl group, while the LUMO may be distributed over the entire molecule. This analysis helps in understanding intramolecular charge transfer processes. nih.gov

Table 3: Representative Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | ~ -6.0 to -7.0 |

| LUMO Energy | ~ -1.0 to -2.0 |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 |

Note: These values are estimations based on similar compounds and would need to be calculated specifically for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. nih.govresearchgate.net The MEP map is plotted on the surface of the molecule, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. nih.govscribd.com Green represents regions of neutral potential.

For this compound, the MEP map would likely show a negative potential around the carbonyl oxygen and the hydroxyl oxygen, highlighting these as sites for electrophilic attack and hydrogen bonding. researchgate.net Conversely, the hydrogen atoms, particularly the one on the hydroxyl group, would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. MEP analysis is valuable for predicting the reactivity of different parts of the molecule and understanding intermolecular interactions. nih.govnih.gov

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally friendly synthetic methods is a key focus in modern organic chemistry. For N-benzoyl-4-hydroxypiperidine and its derivatives, future research is likely to concentrate on several promising areas:

Biocatalytic Approaches: The use of enzymes, such as carbonyl reductases, offers a highly selective and sustainable alternative to traditional chemical reductions. researchgate.net Recent studies have demonstrated the successful use of carbonyl reductases for the stereoselective reduction of ketone precursors to furnish chiral 3-substituted-4-hydroxypiperidines with high enantiomeric excess. researchgate.net This approach minimizes waste and operates under mild conditions, aligning with the principles of green chemistry. acs.org Future work could expand the library of available enzymes to achieve an even broader range of stereoisomers.

Flow Chemistry: Continuous flow synthesis presents an opportunity to improve the safety, efficiency, and scalability of chemical reactions. This methodology allows for precise control over reaction parameters, leading to higher yields and purity. The synthesis of this compound derivatives could benefit from the implementation of flow processes, particularly for reactions that are exothermic or require careful handling of reagents.

One-Pot Reactions: Streamlining synthetic sequences by performing multiple reaction steps in a single vessel, known as one-pot synthesis, reduces solvent waste and purification efforts. Researchers have successfully employed one-pot procedures for the synthesis of related piperidine (B6355638) derivatives, such as the one-pot click reaction to create 1,2,3-triazolo piperidine carboxylates. lookchem.com Applying this strategy to the synthesis of this compound analogs could significantly enhance synthetic efficiency.

A comparison of traditional and emerging synthetic strategies is presented below:

| Methodology | Advantages | Challenges | Potential for this compound |

| Traditional Batch Synthesis | Well-established, versatile. | Often requires harsh conditions, multiple steps, and generates significant waste. | Currently the most common approach. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. acs.org | Enzyme availability and stability can be limiting factors. | Production of specific chiral isomers for targeted therapies. researchgate.net |

| Flow Chemistry | Improved safety, scalability, and process control. | Requires specialized equipment and optimization. | Safer and more efficient large-scale production. |

| One-Pot Reactions | Reduced waste, time, and cost. lookchem.com | Compatibility of reagents and reaction conditions can be challenging. | Streamlined synthesis of complex derivatives. |

Identification of New Biological Targets and Undiscovered Therapeutic Applications

While derivatives of this compound have been investigated for their activity as histamine (B1213489) H3 receptor antagonists and their potential in Alzheimer's disease, there is a vast, unexplored landscape of other biological targets. nih.govnih.gov

Kinase Inhibitors: The piperidine scaffold is a common feature in many kinase inhibitors used in cancer therapy. The 4-hydroxypiperidine (B117109) moiety, in particular, has been identified as important for the cytotoxicity of certain compounds. nih.gov Future research could focus on designing this compound derivatives that selectively target specific kinases involved in cell proliferation and survival.

Ion Channel Modulators: Ion channels are crucial for a wide range of physiological processes, and their modulation can have therapeutic benefits in cardiovascular, neurological, and metabolic diseases. The structural features of this compound make it a suitable starting point for the development of novel ion channel modulators.

Antiviral and Antimicrobial Agents: The piperidine ring is present in various natural and synthetic compounds with antiviral and antimicrobial properties. For instance, new derivatives of N-substituted piperidines have been synthesized and are being investigated for their potential as antiviral drugs. mdpi.com Systematic screening of this compound libraries against a panel of viruses and bacteria could uncover new lead compounds for infectious diseases.

The following table summarizes potential new therapeutic areas for this compound derivatives:

| Therapeutic Area | Potential Biological Target | Rationale |

| Oncology | Protein Kinases | The 4-hydroxypiperidine moiety is a known pharmacophore in some anticancer agents. nih.gov |

| Neurology | NMDA Receptors, Ion Channels | Piperidine derivatives are known to act as antagonists at the NMDA receptor subtype NR1a/2B. acs.org |

| Infectious Diseases | Viral or Bacterial Enzymes | Piperidine derivatives are being explored for antiviral applications. mdpi.com |

| Cardiovascular Disease | P2Y12 Antagonists | 1-Benzyl-4-hydroxypiperidine-4-carboxamide is used in the synthesis of P2Y12 antagonists for inhibiting platelet aggregation. smolecule.com |

Integration of Advanced Computational Modeling with Experimental Design for Drug Discovery

The synergy between computational modeling and experimental work is revolutionizing drug discovery. scielo.org.mx For this compound, these approaches can accelerate the identification and optimization of new drug candidates.

In Silico Screening: Virtual screening of large compound libraries against the 3D structures of biological targets can efficiently identify potential hits. scielo.org.mx This can be followed by molecular docking studies to predict the binding modes and affinities of this compound derivatives, guiding the selection of compounds for synthesis and biological testing. scielo.org.mx

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activities. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of ligand-receptor complexes over time. nih.gov This can help in understanding the mechanism of action of this compound derivatives and in designing molecules with improved binding kinetics and efficacy.

The integration of these computational tools allows for a more rational and efficient drug discovery process, reducing the time and cost associated with bringing a new drug to market. scielo.org.mx

Potential in Materials Science and Development of Advanced Functional Materials

Beyond its applications in medicinal chemistry, the this compound scaffold holds promise in the field of materials science. Its rigid structure and functional groups make it an interesting building block for the creation of novel materials with specific properties.

Liquid Crystals: The incorporation of piperidine rings into molecular structures can influence their liquid crystalline properties. The defined geometry of this compound could be exploited to design new liquid crystal materials with potential applications in displays and sensors.

Organic Light-Emitting Diodes (OLEDs): Heterocyclic compounds are often used in the development of materials for OLEDs. The electronic properties of this compound could be tuned through chemical modification to create new emitters or host materials for OLED devices.

Functional Polymers: The hydroxyl and amide functionalities of this compound provide reactive sites for polymerization. This could lead to the development of functional polymers with tailored properties, such as thermal stability, conductivity, or biocompatibility, for a range of applications. For example, 1-Benzyl-4-hydroxypiperidine-4-carboxamide has been used to study ligand concentration on epoxy-activated Sepharose 6B, indicating its potential in surface functionalization. smolecule.com

The exploration of this compound in materials science is still in its early stages, but the unique structural and chemical features of this compound suggest a bright future for its use in the design of advanced functional materials.

Q & A

Q. What are the established synthetic routes for N-benzoyl-4-hydroxypiperidine, and what are their critical reaction parameters?

The primary synthetic route involves nucleophilic acyl substitution using N-di(benzoylethyl)alkylamine precursors treated with excess aqueous sodium hydroxide. Critical parameters include:

- pH control : Alkaline conditions (pH >12) ensure deprotonation and cyclization .

- Temperature : Room temperature minimizes side reactions like hydrolysis of the benzoyl group.

- Precursor purity : Impurities in starting materials (e.g., 4-hydroxypiperidine derivatives) reduce yield and require rigorous purification via recrystallization .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

A multi-technique approach is essential:

- 1H/13C NMR : Confirm regiochemistry of the benzoyl group (aromatic protons at δ 7.4–7.8 ppm) and piperidine ring conformation (axial/equatorial hydroxyl proton splitting) .

- HRMS : Verify molecular ion ([M+H]+) with <2 ppm mass error to rule out isobaric impurities .

- HPLC : Use C18 columns with acetonitrile/water gradients (70:30 to 90:10) to assess purity (>95% peak area) .

Q. What are common impurities in this compound synthesis, and how can they be identified?

Typical impurities include:

- Unreacted 4-hydroxypiperidine : Detected via TLC (Rf ~0.3 in ethyl acetate/methanol 9:1) or residual hydroxyl signals in NMR .

- Benzoylated byproducts : Esterification at the hydroxyl group (δ 4.5–5.0 ppm in 1H NMR) or over-alkylation (additional methyl/methoxy signals) .

Advanced Research Questions

Q. What strategies resolve contradictions between spectroscopic data and expected molecular structures during characterization?

- Cross-validation : Compare HRMS with isotopic patterns to confirm molecular formula. For example, a discrepancy in mass (e.g., +16 Da) may indicate oxidation, requiring LC-MS/MS fragmentation analysis .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., piperidine ring protons) to assign coupling constants and confirm stereochemistry .

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives in nucleophilic acyl substitution?

- Inert atmosphere : Use nitrogen/argon to prevent oxidation of sensitive intermediates (e.g., hydroxylamine derivatives) .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the piperidine nitrogen, improving cyclization efficiency .

- Stoichiometric ratios : A 1.2:1 molar ratio of benzoylating agent to 4-hydroxypiperidine minimizes dimerization .

Q. What computational or experimental approaches are effective in designing this compound analogs for structure-activity relationship (SAR) studies?

- Docking studies : Use piperidine as a scaffold to model interactions with target proteins (e.g., GPCRs) by modifying the benzoyl group’s substituents (e.g., electron-withdrawing groups for enhanced binding) .

- Parallel synthesis : Generate a library of derivatives via solid-phase synthesis, varying substituents on the benzoyl ring (e.g., trifluoromethyl, methoxy) .

Q. How can crystallization challenges for this compound be addressed to obtain high-quality X-ray diffraction data?

- Solvent selection : Use mixed solvents (e.g., ethanol/water) to control nucleation. Piperidine derivatives often crystallize better in low-polarity solvents (ethyl acetate) .

- Temperature gradient : Slow cooling (0.5°C/min) from saturated solutions reduces crystal defects .

- SHELX refinement : Apply twin refinement protocols in SHELXL for handling pseudo-merohedral twinning common in piperidine-based crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.